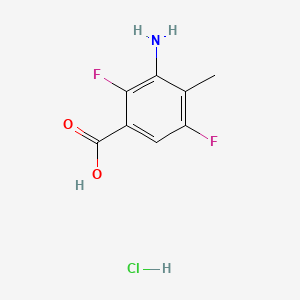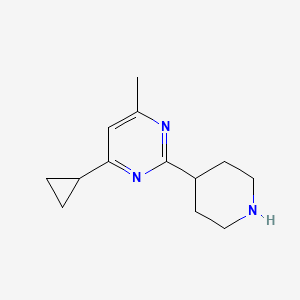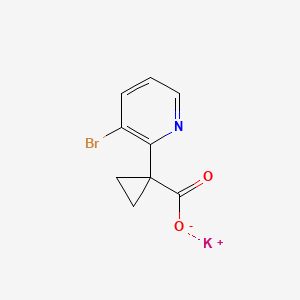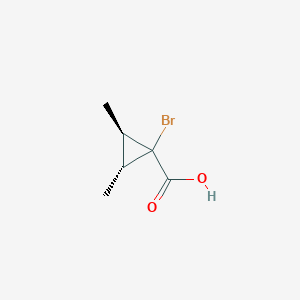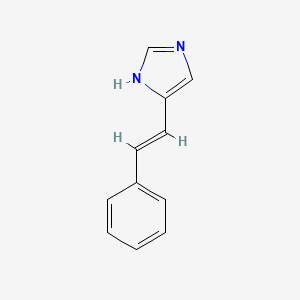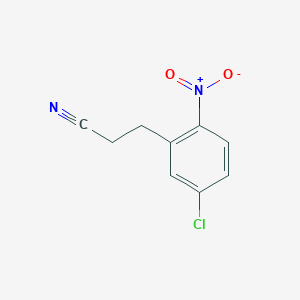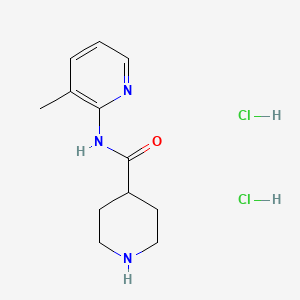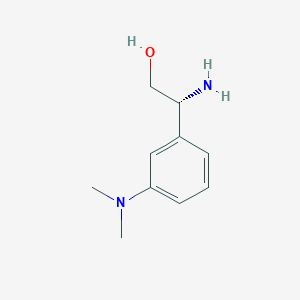
(r)-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol is an organic compound that features both an amino group and a hydroxyl group attached to an ethan-1-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol typically involves the reaction of 3-(dimethylamino)benzaldehyde with a suitable amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, halogenated, or other substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, ®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, ®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol has potential applications as a therapeutic agent. Its structure suggests it may interact with neurotransmitter systems, making it a candidate for the development of drugs targeting neurological disorders.
Industry
In industry, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of ®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function. This compound may influence neurotransmitter pathways, potentially affecting mood and cognitive functions.
相似化合物的比较
Similar Compounds
2-Amino-2-phenylethanol: Lacks the dimethylamino group, resulting in different chemical properties and biological activities.
3-(Dimethylamino)phenylacetic acid: Contains a carboxylic acid group instead of a hydroxyl group, leading to different reactivity and applications.
N,N-Dimethyl-3-aminophenol: Similar structure but lacks the ethan-1-ol backbone, affecting its chemical behavior and uses.
Uniqueness
®-2-Amino-2-(3-(dimethylamino)phenyl)ethan-1-ol is unique due to the presence of both an amino and a hydroxyl group on the ethan-1-ol backbone, combined with the dimethylamino-substituted aromatic ring
属性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-[3-(dimethylamino)phenyl]ethanol |
InChI |
InChI=1S/C10H16N2O/c1-12(2)9-5-3-4-8(6-9)10(11)7-13/h3-6,10,13H,7,11H2,1-2H3/t10-/m0/s1 |
InChI 键 |
LKDWGNKNCCWWNS-JTQLQIEISA-N |
手性 SMILES |
CN(C)C1=CC=CC(=C1)[C@H](CO)N |
规范 SMILES |
CN(C)C1=CC=CC(=C1)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


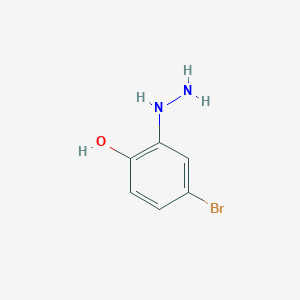
![Potassium trifluoro(3-oxospiro[3.3]heptan-1-yl)borate](/img/structure/B13587776.png)


![6-Bromo-4-chlorofuro[3,2-d]pyrimidine](/img/structure/B13587801.png)
